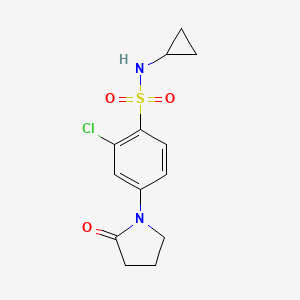![molecular formula C13H16ClNO3S2 B4421313 N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide](/img/structure/B4421313.png)
N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide, also known as CTAT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTAT is a thioacetamide derivative that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide is not fully understood, but studies have suggested that it inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer. This compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell cycle arrest, and apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide, including the identification of its precise mechanism of action, the optimization of its synthesis method, and the development of more effective derivatives. Furthermore, studies on the potential toxicity of this compound and its effects on normal cells are needed to determine its safety for use in humans. This compound also has potential applications in the treatment of other diseases, including inflammation and oxidative stress-related disorders, which require further investigation.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells, induces cell cycle arrest and apoptosis, and has anti-inflammatory and antioxidant properties. Future research on this compound is needed to fully understand its mechanism of action, optimize its synthesis method, and determine its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S2/c1-9-2-3-10(6-12(9)14)15-13(16)7-19-11-4-5-20(17,18)8-11/h2-3,6,11H,4-5,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUZTXFJZSJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2CCS(=O)(=O)C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-furyl)-2-[(2-furylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421244.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B4421248.png)
![2-tert-butyl-7,8-dimethyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4421255.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421270.png)
![1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4421274.png)
![4'-amino-6'-[(4-fluorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4421284.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(allyloxy)benzamide](/img/structure/B4421299.png)
![ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4421303.png)

![1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4421328.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B4421341.png)
![2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)benzoic acid](/img/structure/B4421347.png)